molecular formula C11H16N2O2 B13301636 3-Cyclopentyl-1-ethyl-1H-pyrazole-5-carboxylic acid

3-Cyclopentyl-1-ethyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B13301636
M. Wt: 208.26 g/mol
InChI Key: JDHDFZBXEZPDAG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-1-ethyl-1H-pyrazole-5-carboxylic acid can be achieved through various methods. One common approach involves the cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes, which provides pyrazoles under mild conditions . Another method includes the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, followed by in situ oxidation with bromine to yield pyrazoles .

Industrial Production Methods

Industrial production methods for pyrazoles often involve large-scale reactions with optimized conditions to ensure high yields and purity. These methods may include the use of catalysts such as ruthenium or copper to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-1-ethyl-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrazine for condensation reactions, and various catalysts such as ruthenium and copper . The conditions for these reactions are typically mild, with temperatures ranging from room temperature to moderate heating.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring. These products can be further utilized in the synthesis of more complex heterocyclic systems .

Scientific Research Applications

3-Cyclopentyl-1-ethyl-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-1-ethyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence processes such as inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Cyclopentyl-1-ethyl-1H-pyrazole-5-carboxylic acid include other substituted pyrazoles, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activities.

Biological Activity

3-Cyclopentyl-1-ethyl-1H-pyrazole-5-carboxylic acid (CPEPCA) is a pyrazole derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and comparative efficacy with similar compounds.

Molecular Formula: C₁₁H₁₆N₂O₂
Molecular Weight: 208.26 g/mol
IUPAC Name: 5-cyclopentyl-2-ethylpyrazole-3-carboxylic acid
Canonical SMILES: CCN1C(=CC(=N1)C2CCCC2)C(=O)O

Synthesis

CPEPCA can be synthesized through various methods, including cycloaddition reactions involving N-isocyanoiminotriphenylphosphorane and terminal alkynes. These methods are optimized for yield and purity using catalysts like ruthenium or copper.

Biological Activities

CPEPCA exhibits a range of biological activities, primarily focusing on:

  • Antimicrobial Activity: Studies indicate that CPEPCA has significant antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anti-inflammatory Effects: The compound has been shown to modulate inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against various pathogens
Anti-inflammatoryModulates inflammatory responses
CytotoxicitySelective inhibition of cancer cell lines

The mechanism by which CPEPCA exerts its biological effects involves interaction with specific molecular targets. Preliminary studies suggest that it may bind to enzymes or receptors involved in inflammation and microbial growth regulation. Ongoing research aims to elucidate the precise pathways affected by this compound.

Comparative Studies

In comparison to other pyrazole derivatives, such as 3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid, CPEPCA demonstrates unique substitution patterns that influence its reactivity and biological efficacy. For instance, while both compounds exhibit antimicrobial properties, CPEPCA has shown superior activity against specific bacterial strains.

Table 2: Comparison with Similar Compounds

CompoundAntimicrobial ActivityAnti-inflammatory Activity
This compound (CPEPCA)HighModerate
3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acidModerateLow

Case Studies

Recent studies have highlighted the potential of CPEPCA in treating conditions associated with inflammation and infection. For example, a study investigating its effects on Trypanosoma brucei demonstrated promising results in inhibiting parasite growth while maintaining low toxicity levels in mammalian cells .

In Vivo Evaluation

In vivo studies showed that administration of CPEPCA led to significant reductions in parasitemia in mouse models infected with T. brucei, indicating its potential as a therapeutic agent against trypanosomiasis .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

5-cyclopentyl-2-ethylpyrazole-3-carboxylic acid

InChI

InChI=1S/C11H16N2O2/c1-2-13-10(11(14)15)7-9(12-13)8-5-3-4-6-8/h7-8H,2-6H2,1H3,(H,14,15)

InChI Key

JDHDFZBXEZPDAG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C2CCCC2)C(=O)O

Origin of Product

United States

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